tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
Description
tert-Butyl N-{2-[(3-bromophenyl)(imino)oxo-λ⁶-sulfanyl]ethyl}carbamate (CAS: 2742654-06-2) is a sulfonimidoyl carbamate derivative featuring a tert-butyl carbamate group linked via an ethyl chain to a sulfonimidoyl moiety substituted with a 3-bromophenyl group. Its molecular formula is C₁₃H₁₉BrN₂O₃S (MW: 363.27 g/mol) . The compound’s structure combines a sulfonimidoyl group (S=N–O) with a brominated aromatic ring, rendering it electronically unique due to the electron-withdrawing bromine substituent. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated precursors, as evidenced by analogous synthetic routes in related studies .
Properties
Molecular Formula |
C13H19BrN2O3S |
|---|---|
Molecular Weight |
363.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-bromophenyl)sulfonimidoyl]ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)19-12(17)16-7-8-20(15,18)11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
MFCDWXZRKFWSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation (Based on Patent CN102020589B)
- The starting amine in the patent example is benzylamine; for the target compound, 3-bromobenzylamine or a 3-bromophenyl amine derivative would be used to introduce the bromophenyl substituent.
- Reaction temperatures are carefully controlled to optimize yield and minimize side reactions.
- The use of tetrabutyl ammonium bromide as a phase transfer catalyst facilitates the sulfation step.
- Crystallization solvent ratios (hexane/ethyl acetate = 8:1) are optimized for product purity.
Chemical Reaction Scheme Summary
$$
\text{N-BOC-D-Serine} + \text{Isobutyl chlorocarbonate} \xrightarrow[\text{N-methylmorpholine}]{-15 \sim -10^\circ C} \text{Mixed acid anhydride intermediate}
$$
$$
\text{Mixed acid anhydride} + \text{3-bromobenzylamine} \xrightarrow[\text{ethyl acetate}]{10 \sim 15^\circ C} \text{tert-butyl carbamate intermediate}
$$
$$
\text{tert-butyl carbamate intermediate} + \text{methyl sulfate} \xrightarrow[\text{tetrabutyl ammonium bromide}]{<0^\circ C} \text{Sulfated intermediate}
$$
$$
\text{Sulfated intermediate} + \text{KOH} \xrightarrow{0 \sim 10^\circ C} \text{tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate}
$$
Alternative Preparation Notes
- Commercial suppliers list tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate analogs without bromine substituents, indicating availability of similar synthetic routes.
- The key variation for the target compound is the incorporation of the 3-bromophenyl group, which requires the use of 3-bromobenzylamine or a related bromophenyl amine in the condensation step.
- The imino-oxo-lambda6-sulfanyl group is introduced via methyl sulfate and base treatment, a method that has been validated in multiple embodiments with yields above 90%.
Analysis of Preparation Methods
Yield and Purity
Reaction Conditions
- Low temperatures (-15 to 15 °C) during anhydride formation and condensation minimize side reactions.
- Use of phase transfer catalysts (tetrabutyl ammonium bromide) enhances sulfation efficiency.
- Controlled addition of base (potassium hydroxide) ensures complete conversion to the sulfanyl derivative.
Reagent Selection
- N-BOC-D-serine or similar carbamate-protected amino acids provide a versatile starting point.
- Isobutyl chlorocarbonate is an effective reagent for mixed anhydride formation.
- Methyl sulfate is a key reagent for introducing the imino-oxo-lambda6-sulfanyl moiety.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | N-BOC-D-serine or analog | Carbamate-protected amino acid |
| Amine Source | 3-bromobenzylamine | Provides bromophenyl group |
| Activation Reagent | Isobutyl chlorocarbonate | Forms mixed anhydride |
| Condensation Solvent | Anhydrous ethyl acetate | Aprotic, suitable for low temp |
| Catalyst | N-methylmorpholine, tetrabutyl ammonium bromide | Acid scavenger and phase transfer catalyst |
| Sulfation Reagent | Methyl sulfate | Introduces sulfanyl group |
| Base | Potassium hydroxide (50%) | Neutralizes and completes reaction |
| Temperature Range | -15 to 20 °C | Controls reaction rate and selectivity |
| Purification | Extraction, crystallization (hexane/ethyl acetate) | High purity product |
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
Chemistry: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of novel bioactive compounds .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The imino and oxo-lambda6-sulfanyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonimidoyl Carbamates
Key Observations :
- Substituent Position : The 3-bromo vs. 4-bromo substitution on the phenyl ring (e.g., (R)-3x vs. the target compound) influences electronic properties and steric accessibility. The 3-bromo group may hinder para-directed reactions compared to 4-bromo derivatives.
- Functional Groups: Piperidinyl () or benzylamino () substituents introduce basic nitrogen centers, altering solubility and reactivity relative to the target compound’s simpler ethyl-carbamate chain.
Key Observations :
- Brominated aromatic precursors (e.g., 3-bromophenylcyclopropene ) are critical for introducing halogen substituents.
- Yields for carbamate derivatives vary significantly (e.g., 34% for pyrimidine-containing compound ), suggesting sensitivity to steric and electronic factors during coupling.
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Biological Activity
tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a tert-butyl group, a carbamate moiety, and a sulfanyl functional group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The compound's structure can be described as follows:
- tert-butyl group : Provides steric bulk and influences solubility.
- Carbamate moiety : May enhance biological activity through hydrogen bonding.
- 3-bromophenyl group : Imparts specific reactivity and potential interactions with biological targets.
- Imino-oxo and lambda6-sulfanyl groups : These functional groups are crucial for the compound's reactivity and biological mechanisms.
Synthesis
The synthesis of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves several steps:
- Reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate : This reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
- Purification : The product is purified using techniques like column chromatography to ensure high purity.
Antimicrobial Activity
Research indicates that tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Bacillus cereus
- Micrococcus luteus
A microdilution broth susceptibility assay demonstrated that the compound shows low toxicity while maintaining high antibacterial activity against these pathogens .
The mechanism of action involves the compound's interaction with specific proteins and enzymes, mediated by its imino and sulfanyl groups. These interactions can lead to alterations in enzymatic activity, potentially disrupting metabolic pathways in target organisms.
Comparative Analysis
To understand the uniqueness of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl N-{2-[imino(2-methoxyethyl)]carbamate} | Contains methoxy group instead of bromophenyl | Potentially different biological activity due to methoxy substitution |
| Ethyl N-{2-4-chlorophenyloxosulfanyl}carbamate | Chlorophenyl instead of bromophenyl | May exhibit different reactivity patterns |
| Phenyl N-{2-5-fluoropyridin-2-yloxosulfanyl}carbamate | Fluoropyridine moiety | Different pharmacological profile due to pyridine ring |
The presence of the 3-bromophenyl group in tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate provides distinct chemical reactivity and biological activity compared to other carbamate derivatives.
Case Studies
- Antibacterial Studies : In a controlled study, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate was tested against multi-drug resistant strains. Results indicated significant inhibition zones compared to control agents, highlighting its potential as an antibacterial agent .
- Toxicity Assessment : The Artemia salina bioassay was employed to evaluate the cytotoxicity of the compound. The results showed low toxicity levels, suggesting that it could be a safe option for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
